
Triethylgermyl--tris(trifluoromethyl)germyl (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) is a chemical compound that belongs to the class of organogermanium compounds. It is characterized by the presence of both triethylgermyl and tris(trifluoromethyl)germyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) typically involves the reaction of triethylgermane with tris(trifluoromethyl)germane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for Triethylgermyl–tris(trifluoromethyl)germyl (1/1) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Aplicaciones Científicas De Investigación
Triethylgermyl–tris(trifluoromethyl)germyl (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: The compound’s unique properties make it a candidate for drug development and other pharmaceutical applications.
Industry: It is used in the production of advanced materials, including semiconductors and other electronic components
Mecanismo De Acción
The mechanism of action of Triethylgermyl–tris(trifluoromethyl)germyl (1/1) involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic reactions, influencing the rate and outcome of chemical processes. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Triethylgermyl–tris(trifluoromethyl)germyl (1/1) include other organogermanium compounds such as:
- Triethylgermane
- Tris(trifluoromethyl)germane
- Trifluoromethylated germanium compounds
Uniqueness
What sets Triethylgermyl–tris(trifluoromethyl)germyl (1/1) apart from these similar compounds is its unique combination of triethylgermyl and tris(trifluoromethyl)germyl groups. This combination imparts distinct chemical properties, making it particularly useful in specific synthetic and industrial applications .
Propiedades
| 82471-43-0 | |
Fórmula molecular |
C9H15F9Ge2 |
Peso molecular |
439.5 g/mol |
InChI |
InChI=1S/C6H15Ge.C3F9Ge/c1-4-7(5-2)6-3;4-1(5,6)13(2(7,8)9)3(10,11)12/h4-6H2,1-3H3; |
Clave InChI |
LMEZEHGEIJMQLR-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)CC.C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


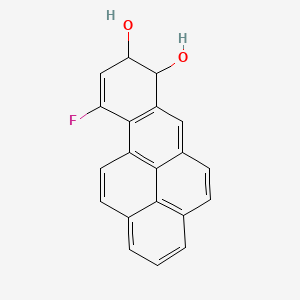
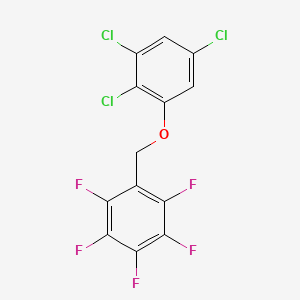
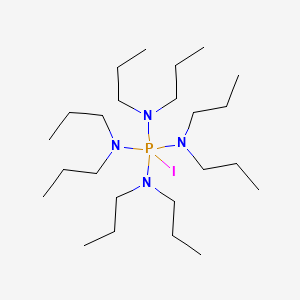
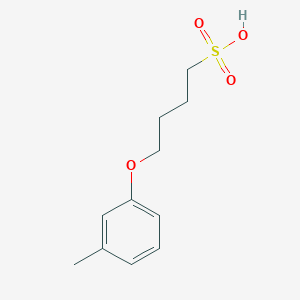
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
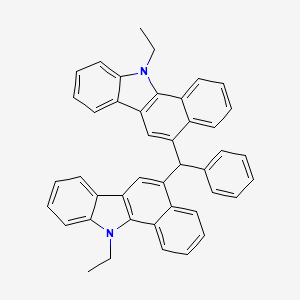
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
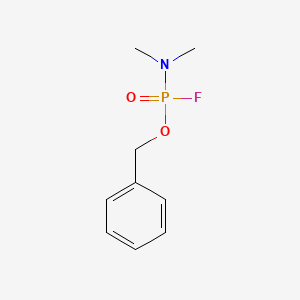
methanone](/img/structure/B14415746.png)
